molecular formula C14H17N3O B2563298 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine CAS No. 240115-80-4

1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine

Cat. No.: B2563298
CAS No.: 240115-80-4
M. Wt: 243.31
InChI Key: IDLAOHAVEFQNJL-UHFFFAOYSA-N
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Description

1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine is a compound that features a piperazine ring substituted with a phenyl group bearing an isoxazole moiety Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine typically involves the formation of the isoxazole ring followed by its attachment to the phenyl group and subsequent piperazine substitution. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The phenyl group can then be introduced via a Suzuki coupling reaction, and the final step involves the substitution of the piperazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction can produce amines .

Scientific Research Applications

1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine involves its interaction with specific molecular targets. The isoxazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[4-(4-methylpiperazin-1-yl)phenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-8-10-17(11-9-16)13-4-2-12(3-5-13)14-6-7-15-18-14/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLAOHAVEFQNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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